molecular formula C8H5BrF2O B13129828 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde

2-(4-Bromo-2,6-difluorophenyl)acetaldehyde

Cat. No.: B13129828
M. Wt: 235.02 g/mol
InChI Key: WZVRTLDKMHIQRN-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-difluorophenyl)acetaldehyde is an organic compound characterized by the presence of a bromo and two fluoro substituents on a phenyl ring, along with an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an acetaldehyde group. One common method involves the use of 4-bromo-2,6-difluorobenzene as a starting material, which undergoes a formylation reaction to introduce the acetaldehyde group. The reaction conditions often include the use of reagents such as formyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-difluorophenyl)acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(4-Bromo-2,6-difluorophenyl)acetic acid.

    Reduction: 2-(4-Bromo-2,6-difluorophenyl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2,6-difluorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde involves its reactivity due to the presence of the aldehyde group and the electron-withdrawing effects of the bromo and fluoro substituents. These substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluorophenyl isocyanate
  • 4-Bromo-2,6-difluoroaniline
  • 4-Bromo-2,6-difluorophenyl acetic acid

Uniqueness

2-(4-Bromo-2,6-difluorophenyl)acetaldehyde is unique due to the presence of both bromo and fluoro substituents along with an aldehyde group

Properties

Molecular Formula

C8H5BrF2O

Molecular Weight

235.02 g/mol

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)acetaldehyde

InChI

InChI=1S/C8H5BrF2O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2

InChI Key

WZVRTLDKMHIQRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC=O)F)Br

Origin of Product

United States

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